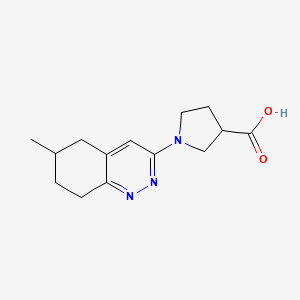
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring fused with a cinnoline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be constructed via asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific industrial methods can vary based on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Comparison: Compared to these similar compounds, 1-(6-Methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid is unique due to its fused cinnoline ring, which imparts distinct structural and functional properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C14H19N3O2 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
1-(6-methyl-5,6,7,8-tetrahydrocinnolin-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H19N3O2/c1-9-2-3-12-11(6-9)7-13(16-15-12)17-5-4-10(8-17)14(18)19/h7,9-10H,2-6,8H2,1H3,(H,18,19) |
InChI Key |
GLVGYDKGLBRXHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NN=C(C=C2C1)N3CCC(C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















